2-[(5-Benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid 2-[(5-Benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 543695-32-5
VCID: VC6298410
InChI: InChI=1S/C21H24N2O4S/c1-12-16(11-13-7-3-2-4-8-13)28-20(17(12)18(22)24)23-19(25)14-9-5-6-10-15(14)21(26)27/h2-4,7-8,14-15H,5-6,9-11H2,1H3,(H2,22,24)(H,23,25)(H,26,27)
SMILES: CC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2C(=O)O)CC3=CC=CC=C3
Molecular Formula: C21H24N2O4S
Molecular Weight: 400.49

2-[(5-Benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

CAS No.: 543695-32-5

Cat. No.: VC6298410

Molecular Formula: C21H24N2O4S

Molecular Weight: 400.49

* For research use only. Not for human or veterinary use.

2-[(5-Benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid - 543695-32-5

Specification

CAS No. 543695-32-5
Molecular Formula C21H24N2O4S
Molecular Weight 400.49
IUPAC Name 2-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C21H24N2O4S/c1-12-16(11-13-7-3-2-4-8-13)28-20(17(12)18(22)24)23-19(25)14-9-5-6-10-15(14)21(26)27/h2-4,7-8,14-15H,5-6,9-11H2,1H3,(H2,22,24)(H,23,25)(H,26,27)
Standard InChI Key BANHQLBNKVOICA-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2C(=O)O)CC3=CC=CC=C3

Introduction

Molecular Structure and Stereochemical Features

The compound’s IUPAC name, 2-[(5-Benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid, reflects its stereochemical complexity. Key structural elements include:

  • A cyclohexane ring with a carboxylic acid substituent at position 1.

  • A carbamoyl group (-CONH2) at position 2 of the cyclohexane, linked to a thiophene derivative.

  • The thiophene ring is substituted with a benzyl group at position 5, a methyl group at position 4, and a carbamoyl group at position 3.

Crystallographic studies of analogous carbamoyl-containing compounds reveal that such molecules often adopt specific conformations to minimize steric strain. For example, in 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, the carbamoyl linkage exhibits a trans configuration, with torsion angles deviating slightly from 180° due to intramolecular interactions . Similar conformational dynamics likely influence the spatial arrangement of this compound’s thiophene and cyclohexane moieties.

Table 1: Estimated Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₄N₂O₄S (hypothetical)
Molecular Weight~400.5 g/mol
Stereochemistry(1R,2S) configuration
Key Functional GroupsCarboxylic acid, carbamoyl, thiophene, benzyl

Synthetic Routes and Optimization

The synthesis of this compound involves multi-step organic reactions, typically beginning with the preparation of the thiophene precursor followed by coupling to a functionalized cyclohexane derivative. While detailed protocols are proprietary, general methodologies can be inferred from analogous syntheses:

  • Thiophene Precursor Synthesis:

    • The 5-benzyl-4-methylthiophene-2-carboxamide moiety is synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the benzyl group. Carbamoylation is achieved using ammonium carbamate or urea under acidic conditions .

  • Cyclohexane Functionalization:

    • Cyclohexane-1-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by amidation with the thiophene precursor. Stereochemical control at the C1 and C2 positions is critical and may involve chiral catalysts or resolution techniques .

  • Coupling Reactions:

    • Peptide coupling reagents such as HATU or EDC facilitate the formation of the carbamoyl bond between the cyclohexane and thiophene components.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Thiophene alkylationBenzyl chloride, AlCl₃60–70%
CarbamoylationNH₄OCN, H₂SO₄75–85%
Cyclohexane activationSOCl₂, DMF (catalytic)90%
AmidationHATU, DIPEA, DCM50–60%

Physicochemical and Spectroscopic Properties

The compound’s solubility and stability are influenced by its polar functional groups. The carboxylic acid and carbamoyl groups enhance hydrophilicity, while the benzyl and methyl substituents contribute to lipophilicity.

  • Solubility:

    • Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO).

    • Poor solubility in water (<1 mg/mL), as inferred from similar thiophene-carboxylic acid derivatives .

  • Spectroscopic Data:

    • ¹H NMR: Expected signals include a singlet for the methyl group (δ 2.3–2.5 ppm), aromatic protons from the benzyl group (δ 7.2–7.4 ppm), and broad peaks for the carbamoyl NH₂ (δ 6.5–7.0 ppm).

    • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

Research Applications and Biological Activity

Pharmaceutical Development

The compound’s structural similarity to protease inhibitors and kinase modulators suggests potential therapeutic applications. For instance, thiophene derivatives are known to exhibit antiviral and antibiotic properties . The carbamoyl group may facilitate hydrogen bonding with biological targets, while the benzyl moiety could enhance membrane permeability.

Material Science

In polymer chemistry, the cyclohexane-thiophene scaffold could serve as a monomer for conductive polymers. Thiophene-based polymers are valued for their electronic properties, and the addition of a carbamoyl group might introduce self-assembly capabilities.

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